Home > Products > Screening Compounds P69813 > 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine - 847173-24-4

5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Catalog Number: EVT-3523825
CAS Number: 847173-24-4
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine

Compound Description: This compound serves as a key intermediate in the synthesis of tolvaptan, a drug used to treat hyponatremia. [, , ]

Methyl (Z)-(4,4-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ylidene)acetate

Compound Description: This compound is synthesized stereoselectively using a Horner-Wadsworth-Emmons reaction. []

7-Methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol

Compound Description: This compound is synthesized through the reductive cleavage of a corresponding epoxytetrahydro-1-benzazepine derivative. Its crystal structure was determined to be monoclinic with the space group P2/c. []

Overview

5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a bicyclic compound belonging to the class of benzazepines, which are characterized by a fused benzene and azepine ring structure. This compound exhibits significant pharmacological potential, particularly in the context of neuropharmacology and medicinal chemistry. The presence of the methyl group at the 5-position of the tetrahydro structure contributes to its unique chemical properties and biological activities.

Source and Classification

5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. The compound is also recognized for its role as a precursor in the synthesis of various biologically active molecules, including cannabinoid receptor agonists and other therapeutic agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds or derivatives that can undergo cyclization.
  2. Cyclization Reaction: A crucial step is the cyclization of an appropriate precursor, which may involve the use of catalysts or specific reaction conditions to promote the formation of the benzazepine framework.
  3. Functionalization: Following cyclization, functional groups can be introduced or modified to yield derivatives with enhanced biological activity or specificity.

For example, a stereoselective addition of cyanide to a precursor compound has been reported, yielding a mixture of diastereomers that can be further processed into various derivatives . Another method involves using Cloramine-T for radiosynthesis, which allows for rapid incorporation of isotopes for biological studies .

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine features a bicyclic arrangement with a nitrogen atom incorporated into the azepine ring. The compound's molecular formula is C11H14NC_{11}H_{14}N, and it has a molecular weight of approximately 174.24 g/mol.

Key structural data includes:

  • Molecular Geometry: The compound exhibits a non-planar conformation due to steric interactions between substituents.
  • Spectroscopic Data: Nuclear magnetic resonance (NMR) spectroscopy provides insights into the hydrogen environments within the molecule, aiding in structural elucidation.
Chemical Reactions Analysis

Reactions and Technical Details

5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine participates in various chemical reactions that expand its utility in synthetic organic chemistry:

  1. Nucleophilic Additions: The nitrogen atom can act as a nucleophile in reactions with electrophiles.
  2. Functional Group Transformations: The presence of functional groups allows for transformations such as oxidation or reduction.
  3. Formation of Derivatives: The compound can be modified to create derivatives with specific pharmacological properties.

For instance, reduction reactions can convert nitrile derivatives into aminomethyl compounds .

Mechanism of Action

Process and Data

The mechanism of action for 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives often involves interaction with neurotransmitter receptors in the central nervous system. Specific derivatives have been identified as antagonists or agonists at dopamine receptors, particularly D1 dopamine receptors .

The binding affinity and selectivity for these receptors are critical for their therapeutic effects. Data from receptor binding studies indicate that certain derivatives exhibit nanomolar affinities (e.g., KDK_D values around 1 nM) for these targets .

Physical and Chemical Properties Analysis

Physical Properties

5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine typically exhibits:

  • Appearance: A solid crystalline form.
  • Melting Point: Specific melting points vary based on purity but are generally within a defined range characteristic of similar compounds.

Chemical Properties

The compound's chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light or moisture.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability during synthesis and storage.

Applications

Scientific Uses

5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine has several notable applications in scientific research:

  • Pharmacological Research: Investigated for its potential as a therapeutic agent targeting dopamine receptors involved in mood regulation and neurological disorders.
  • Synthetic Chemistry: Used as a building block in the synthesis of more complex molecules with desired biological activities.
  • Radioligand Development: Employed in the development of radiolabeled compounds for imaging studies in neuroscience .
Introduction to Benzazepine Scaffolds in Medicinal Chemistry

Historical Context and Significance of 1-Benzazepine Derivatives

The 1-benzazepine scaffold emerged as a privileged structure in medicinal chemistry during the late 20th century, with its derivatives demonstrating diverse biological activities. The unsubstituted 2,3,4,5-tetrahydro-1H-1-benzazepine core (MW = 161.24 g/mol) was first synthesized in the 1970s and served as the foundation for subsequent pharmacological explorations [4] [6]. A breakthrough occurred in the 1990s when researchers at Otsuka Pharmaceutical developed benzazepine-based antagonists targeting neurohormonal pathways. Patent EP0628039B1 specifically claimed substituted 1-benzazepine derivatives as therapeutic agents for central nervous system disorders, leveraging their ability to modulate neurotransmitter systems [6]. This patent established fundamental structure-activity relationship (SAR) principles, demonstrating that halogen substitutions at specific positions (e.g., 7-chloro or 8-bromo groups) significantly enhanced receptor binding affinity.

The early 2000s witnessed another milestone with the development of 7-chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061), a potent vasopressin V2 receptor antagonist. This compound demonstrated exceptional oral bioavailability and receptor selectivity (100-fold greater affinity for V2 vs V1a receptors), establishing benzazepines as viable frameworks for peptide receptor targeting . These historical achievements cemented the benzazepine core as a versatile template for drug discovery, enabling modulation of diverse physiological pathways through strategic substitution patterns.

Table 1: Historically Significant 1-Benzazepine Derivatives

Compound NameMolecular FormulaTherapeutic TargetKey Structural FeaturesReference
Unsubstituted benzazepineC₁₀H₁₁NN/AParent scaffold [6]
OPC-41061C₂₇H₂₇ClN₂O₄Vasopressin V2 receptor7-Chloro, 5-hydroxy, benzoyl substitution
Varenicline impurityC₁₁H₁₅N₃Nicotinic receptors1,5-methano bridge, 7,8-diamino [5]

Role of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine as a Privileged Pharmacophore

The introduction of a methyl group at the 5-position creates 5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (C₁₁H₁₅N, MW = 161.24 g/mol), which exhibits distinctive structural and electronic properties that enhance its pharmacological utility. Characterized by the SMILES notation CC1CCCNC2=CC=CC=C12, this chiral molecule features a methyl-substituted azepine ring fused to a benzene moiety, creating a conformationally constrained scaffold ideal for receptor interaction [2] [4]. The methyl group induces significant stereoelectronic effects: (1) It increases the scaffold's lipophilicity (logP ≈ 2.8) compared to unmethylated analogs, enhancing membrane permeability; (2) It imposes conformational restrictions that favor bioactive orientations; and (3) It provides a metabolically stable chiral center for enantioselective synthesis.

This derivative serves as a versatile precursor for bioactive molecules targeting neurological and endocrine pathways. Its structural features enable potent interactions with G-protein-coupled receptors (GPCRs) and neurotransmitter transporters. For instance, benzazepine-based analogs like the varenicline-related compound 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7,8-diamine (C₁₁H₁₅N₃) demonstrate significant activity at nicotinic acetylcholine receptors (α4β2 and α7 subtypes), crucial for treating addiction disorders [5]. The predicted physicochemical parameters—including density (1.234 g/cm³) and boiling point (394.9°C)—indicate stability under physiological conditions, supporting its utility in drug design [5].

Table 2: Structural and Identifier Comparison of Key Benzazepines

Property5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepineUnsubstituted Benzazepine
Molecular FormulaC₁₁H₁₅NC₁₁H₁₅N₃C₁₀H₁₁N
SMILESCC1CCCNC2=CC=CC=C12C1C2CNCC1C3=CC(=C(C=C23)N)NC1CNCCC2=CC=CC=C21
InChIKeyIMVHEPOFTIRWHU-UHFFFAOYSA-NRGSRFWBFYAKENV-UHFFFAOYSA-NMWVMYAWMFTVYED-UHFFFAOYSA-N
Physical StateLiquid [2]Solid [5]Not specified
Storage TempRoom temperature [2]-20°C [5]Not specified

Key Research Gaps and Objectives in Contemporary Studies

Despite its therapeutic potential, significant research gaps impede the full utilization of 5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine in drug development:

Synthetic Complexity: Current routes to 5-methylbenzazepines involve multi-step sequences with moderate yields (typically <40%), particularly for enantiopure forms. The thiomethyl activation method described for analogous benzazepines requires harsh conditions (strong oxidants, high temperatures) that limit functional group compatibility [3]. Efficient asymmetric synthesis remains elusive, as evidenced by the lack of commercially available enantiopure samples [2] [8]. Novel catalytic asymmetric hydrogenation methods or enzymatic resolutions could address this gap, enabling stereoselective production of (R)- and (S)-isomers for pharmacological evaluation.

Receptor Profiling: While the compound's bioactivity is implied through structural analogs, experimental data specifically for 5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is strikingly absent from literature. PubChemLite lists no pharmacological studies for CID 23120090, and Sigma-Aldrich markets it without analytical or bioactivity data [4] [8]. Comprehensive receptor screening is needed to map its polypharmacology—particularly regarding dopamine, serotonin, and vasopressin receptors where benzazepines show historical activity [5] .

Computational Modeling: Predictive CCS values (131.6 Ų for [M+H]⁺) exist [4], but advanced computational studies are lacking. Molecular dynamics simulations could elucidate: (1) Conformational behavior in aqueous vs. lipid environments; (2) Binding mode predictions at relevant GPCRs; and (3) Metabolic susceptibility mapping. The absence of public crystal structures impedes accurate docking studies, creating a critical need for X-ray crystallography or cryo-EM analyses of this scaffold bound to target proteins.

Table 3: Key Research Gaps and Proposed Investigative Approaches

Research GapCurrent LimitationRecommended ApproachExpected Impact
Stereoselective SynthesisLack of efficient asymmetric routes; commercial sources provide racemates [8]Develop transition metal-catalyzed asymmetric hydrogenationEnable production of enantiopure leads for CNS targets
Pharmacological ProfilingNo experimental bioactivity data in public domain [4] [8]Perform high-throughput screening against GPCR panelsIdentify lead indications and structure-activity relationships
Structural CharacterizationAbsence of crystallographic dataPursue X-ray diffraction of protein-ligand complexesRational design of selective analogs through structure-based methods
Metabolic StabilityUnknown ADME propertiesConduct in vitro microsomal stability assays with LC-MS analysisOptimization of pharmacokinetic profiles in lead compounds

Properties

CAS Number

847173-24-4

Product Name

5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

IUPAC Name

5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C11H15N/c1-9-5-4-8-12-11-7-3-2-6-10(9)11/h2-3,6-7,9,12H,4-5,8H2,1H3

InChI Key

IMVHEPOFTIRWHU-UHFFFAOYSA-N

SMILES

CC1CCCNC2=CC=CC=C12

Canonical SMILES

CC1CCCNC2=CC=CC=C12

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.